molecular formula C11H8N4O2S3 B11352225 N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352225
M. Wt: 324.4 g/mol
InChI Key: QGHXZPXDUDIEFD-UHFFFAOYSA-N
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Description

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The presence of sulfur and nitrogen atoms in the structure of this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves multiple steps, starting with the preparation of the thiadiazole and oxazole rings. The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The oxazole ring is typically formed through cyclization reactions involving appropriate precursors. The final step involves coupling the thiadiazole and oxazole rings under specific reaction conditions to form the desired compound.

Chemical Reactions Analysis

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets in cells. The compound can bind to DNA and inhibit its replication, leading to cell death. It also interacts with various enzymes and proteins involved in cellular processes, disrupting their function and leading to cytotoxic effects .

Comparison with Similar Compounds

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of thiadiazole and oxazole rings. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C11H8N4O2S3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H8N4O2S3/c1-18-11-14-13-10(20-11)12-9(16)6-5-7(17-15-6)8-3-2-4-19-8/h2-5H,1H3,(H,12,13,16)

InChI Key

QGHXZPXDUDIEFD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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